Cas no 1806798-87-7 (6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde)

6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde
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- インチ: 1S/C8H8F2N2O2/c1-14-5-2-6(11)12-4(3-13)7(5)8(9)10/h2-3,8H,1H3,(H2,11,12)
- InChIKey: WRKYESRKCFNIJU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C=O)=NC(=CC=1OC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 0.9
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029064816-1g |
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde |
1806798-87-7 | 97% | 1g |
$1,504.90 | 2022-03-31 |
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehydeに関する追加情報
Recent Advances in the Study of 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde (CAS: 1806798-87-7)
The compound 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde (CAS: 1806798-87-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative, characterized by its unique difluoromethyl and methoxy functional groups, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde as a building block for the synthesis of selective JAK2 inhibitors. The researchers demonstrated that the difluoromethyl group enhances the metabolic stability of the resulting compounds, while the aldehyde functionality allows for versatile derivatization. The study reported a 40% improvement in inhibitory activity compared to previous generations of inhibitors, highlighting the compound's potential in treating myeloproliferative disorders.
In the realm of antimicrobial research, a team from the University of Cambridge recently utilized this compound (CAS: 1806798-87-7) to develop a new class of broad-spectrum antibiotics targeting Gram-negative bacteria. The presence of the difluoromethyl group was found to significantly improve membrane permeability, addressing one of the major challenges in antibiotic development. Preliminary in vitro tests showed potent activity against multidrug-resistant strains of E. coli and K. pneumoniae, with MIC values ranging from 0.5-2 μg/mL.
From a synthetic chemistry perspective, several novel methodologies have been developed for the efficient production of 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde. A 2024 paper in Organic Process Research & Development described a continuous flow process that improved yield from 65% to 92% while reducing reaction time from 48 hours to just 6 hours. This advancement has important implications for scaling up production to meet the growing demand from pharmaceutical companies.
The compound's mechanism of action has also been elucidated through recent structural biology studies. X-ray crystallography data revealed that the aldehyde group forms key hydrogen bonds with target proteins, while the difluoromethyl moiety participates in unique hydrophobic interactions. These findings, published in Nature Chemical Biology, provide valuable insights for structure-based drug design and could lead to more potent derivatives in the future.
Looking ahead, researchers are particularly excited about the potential applications of 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde in targeted protein degradation. Several biotech startups have included derivatives of this compound in their PROTAC (Proteolysis Targeting Chimera) pipelines, with preclinical data showing promising degradation of previously "undruggable" targets. The unique electronic properties imparted by the difluoromethyl group appear to enhance ternary complex formation, a critical step in the PROTAC mechanism.
In conclusion, 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde (CAS: 1806798-87-7) represents a versatile and valuable scaffold in modern drug discovery. Its recent applications span multiple therapeutic areas, from oncology to infectious diseases, and its synthetic accessibility makes it particularly attractive for medicinal chemistry programs. As research continues, we anticipate seeing more clinical candidates derived from this compound entering development pipelines in the coming years.
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